2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine
CAS No.:
Cat. No.: VC17658979
Molecular Formula: C7H14F2N2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14F2N2 |
|---|---|
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine |
| Standard InChI | InChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2 |
| Standard InChI Key | SBDZICRBPQITGD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CC(CN)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine, reflects its branched structure:
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A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at the third carbon.
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Two fluorine atoms at the second carbon, creating a difluoromethyl group.
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A primary amine (-NH₂) at the first carbon.
The canonical SMILES notation (C1CCN(C1)CC(CN)(F)F) and InChIKey (SBDZICRBPQITGD-UHFFFAOYSA-N) provide unambiguous structural representations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄F₂N₂ |
| Molecular Weight | 164.20 g/mol |
| Hydrogen Bond Donors | 2 (amine group) |
| Hydrogen Bond Acceptors | 3 (amine, two fluorines) |
| Topological Polar Surface Area | 35.2 Ų |
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) are unavailable in the provided sources, computational predictions suggest:
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Mass Spectrometry: Predicted fragmentation patterns indicate a base peak at m/z 164.1 (molecular ion).
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Collision Cross Section: Estimated CCS values for adducts (e.g., [M+H]+) range from 139–146 Ų, useful for LC-MS workflows .
The difluoro group’s electronegativity induces a dipole moment, potentially enhancing solubility in polar aprotic solvents like DMSO or DMF.
Synthesis and Preparation
Synthetic Routes
Although detailed protocols are proprietary, plausible pathways include:
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Reductive Amination: Reacting 2,2-difluoro-3-pyrrolidin-1-ylpropanal with ammonia under catalytic hydrogenation.
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Nucleophilic Substitution: Displacing a leaving group (e.g., bromide) in 2,2-difluoro-3-pyrrolidin-1-ylpropane with an amide ion.
Key challenges involve controlling regioselectivity and minimizing side reactions from the pyrrolidine’s basicity.
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Aldehyde Preparation | Pyrrolidine, difluoroacetone, HCl |
| Reductive Amination | NH₃, NaBH₃CN, MeOH, 0–5°C |
| Purification | Column chromatography (SiO₂) |
Purification and Characterization
Crude product purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for research use.
Applications in Scientific Research
Medicinal Chemistry
Fluorinated amines are pivotal in drug design due to:
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Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life.
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Bioavailability: Enhanced membrane permeability via fluorine’s lipophilicity.
While direct studies on this compound are lacking, analogs demonstrate kinase inhibition and GPCR modulation .
Materials Science
The pyrrolidine moiety’s rigidity and fluorine’s electronic effects make this compound a candidate for:
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Liquid Crystals: As a mesogen component.
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Polymer Additives: Improving thermal stability in fluoropolymers.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Sigma-Aldrich | >95% | 250 mg, 1 g | $120–$300/g |
| Jingjiang Sanjing | >90% | 100 g, 500 g | $80–$200/g |
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